molecular formula C21H25Cl2N5O3 B4238407 7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4238407
M. Wt: 466.4 g/mol
InChI Key: JKKKLBRIFVZQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine derivatives have been extensively studied for their biological activities, including cardiovascular and anxiolytic effects. The synthesis of these compounds often involves the introduction of various substituents into the purine core to modulate their pharmacological profiles. "7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" represents a compound with potential biological activity due to its structural features that are common among biologically active purine derivatives.

Synthesis Analysis

The synthesis of purine derivatives typically involves multi-step chemical reactions that introduce specific functional groups into the purine scaffold. These processes can include alkylation, amidation, and chlorination, aiming to incorporate the desired substituents at particular positions on the purine ring. For example, Chłoń-Rzepa et al. (2014) detailed the synthesis and crystal structure of purine-2,6-dione derivatives, highlighting the importance of structural modifications for biological activity (Chłoń-Rzepa et al., 2014).

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their interaction with biological targets. X-ray diffraction methods are commonly used to elucidate the crystal structures of these compounds, revealing the conformation and orientation of functional groups that are crucial for biological activity. The study by Karczmarzyk et al. (1997) on a related compound demonstrates the typical geometry of purine derivatives and the significance of substituents' positions (Karczmarzyk et al., 1997).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that can modify their chemical and physical properties, affecting their biological activity and pharmacokinetics. For instance, nucleophilic substitution reactions allow for the introduction of different alkyl or aryl groups, significantly altering the compound's affinity for biological receptors. The study on the synthesis of new derivatives by Karimian et al. (2017) provides insights into the chemical reactions utilized in the modification of purine structures (Karimian et al., 2017).

properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N5O3/c1-12-8-27(9-13(2)31-12)11-17-24-19-18(20(29)26(4)21(30)25(19)3)28(17)10-14-5-6-15(22)16(23)7-14/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKLBRIFVZQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.